molecular formula C15H23N3O B13759573 N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide CAS No. 73924-00-2

N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide

Cat. No.: B13759573
CAS No.: 73924-00-2
M. Wt: 261.36 g/mol
InChI Key: LQIZEYAUARNXSO-UHFFFAOYSA-N
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Description

N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide is a synthetic organic compound featuring a piperidine core linked to a pyridine ring via a substituted acetamide bridge. This structure is of significant interest in medicinal chemistry and drug discovery, as the piperidine moiety is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals . The molecular framework of this compound suggests potential utility as a key intermediate in the synthesis of more complex molecules for pharmacological screening. Piperidine derivatives are extensively investigated for their interactions with the central nervous system; for instance, related compounds have been developed as atypical dopamine transporter (DAT) inhibitors for potential application in psychostimulant use disorders . Other piperidine-acetamide derivatives have been identified as novel inhibitors of cancer-associated carbonic anhydrase isoforms, demonstrating potent antiproliferative effects in assays against breast cancer cell lines . The presence of both piperidine and pyridine heterocycles in its structure makes it a valuable building block for exploring structure-activity relationships (SAR) and for constructing compound libraries aimed at various biological targets, such as kinase enzymes or G-protein-coupled receptors (GPCRs) . This product is provided for non-human research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

73924-00-2

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

N-(1-piperidin-1-ylpropan-2-yl)-N-pyridin-4-ylacetamide

InChI

InChI=1S/C15H23N3O/c1-13(12-17-10-4-3-5-11-17)18(14(2)19)15-6-8-16-9-7-15/h6-9,13H,3-5,10-12H2,1-2H3

InChI Key

LQIZEYAUARNXSO-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCCC1)N(C2=CC=NC=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of Piperidine Derivatives

  • Preparation of Piperidine Rings : Piperidine rings can be synthesized using various methods, including cyclization reactions starting from amino acids or other chiral pool materials.
  • Alkylation and Substitution : Once the piperidine ring is formed, it can be alkylated to introduce the propan-2-yl group. This step typically involves nucleophilic substitution reactions.

Synthesis of Pyridine Derivatives

  • Pyridine Ring Formation : Pyridine rings can be synthesized through various methods, including the condensation of aldehydes and ketones with ammonia or amines.
  • Substitution on the Pyridine Ring : The pyridine ring can undergo nucleophilic aromatic substitution to introduce the necessary substituents, such as the pyridin-4-yl group.

Coupling and Acetamide Formation

  • Coupling Reaction : The piperidine and pyridine derivatives are coupled using appropriate reagents. This step often involves the use of amines and carboxylic acid derivatives to form the acetamide linkage.
  • Acetamide Formation : The final step involves the formation of the acetamide group by reacting the coupled product with acetic anhydride or acetyl chloride in the presence of a base.

Detailed Synthesis Protocol

Step-by-Step Synthesis

  • Synthesis of 1-(Piperidin-1-yl)propan-2-amine :

    • Start with piperidine and react it with 1-bromo-propan-2-ol to form the desired amine.
    • Protect the amine group if necessary.
  • Synthesis of Pyridin-4-ylamine :

    • Use pyridine-4-carboxylic acid and reduce it to the amine using appropriate reducing agents.
  • Coupling Reaction :

    • React the protected amine from step 1 with pyridin-4-ylamine in the presence of a coupling reagent (e.g., EDCI) to form the coupled product.
  • Acetamide Formation :

    • React the coupled product with acetic anhydride in the presence of a base (e.g., pyridine) to form the acetamide.

Chemical Reactions

Reaction Step Reactants Conditions Product
1. Alkylation Piperidine, 1-bromo-propan-2-ol Base (e.g., NaOH), solvent (e.g., ethanol) 1-(Piperidin-1-yl)propan-2-amine
2. Reduction Pyridine-4-carboxylic acid Reducing agent (e.g., LiAlH4), solvent (e.g., THF) Pyridin-4-ylamine
3. Coupling Protected amine, pyridin-4-ylamine Coupling reagent (e.g., EDCI), base (e.g., DIPEA), solvent (e.g., DMF) Coupled intermediate
4. Acetamide formation Coupled intermediate, acetic anhydride Base (e.g., pyridine), solvent (e.g., dichloromethane) This compound

Analysis and Characterization

After synthesis, the compound should be thoroughly characterized using various analytical techniques:

Chemical Reactions Analysis

Types of Reactions

N-(1-METHYL-2-(1-PIPERIDINYL)ETHYL)-N-4-PYRIDINYLACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, pyridine-oxazoline ligands, and various nanocatalysts such as cobalt, ruthenium, and nickel . The conditions for these reactions typically involve controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of imine groups typically results in the formation of secondary amines, while oxidation reactions may produce ketones or aldehydes.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring and a pyridine moiety, contributing to its potential biological activity. The molecular weight is approximately 263.37 g/mol, and its structure can be represented as follows:N 1 Piperidin 1 yl propan 2 yl N pyridin 4 yl acetamide\text{N 1 Piperidin 1 yl propan 2 yl N pyridin 4 yl acetamide}

Pharmacological Applications

2.1 Antidepressant Activity

Research indicates that compounds similar to N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide exhibit antidepressant-like effects. Studies have shown that such compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

2.2 Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory properties in various in vitro assays. It inhibits the production of pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases .

2.3 Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits. It appears to reduce oxidative stress in neuronal cells, which is critical in conditions like Alzheimer's disease and other neurodegenerative disorders .

Formulation Development

3.1 Cosmetic Applications

The compound's properties have led to its exploration in cosmetic formulations. Its ability to enhance skin hydration and improve texture makes it suitable for use in skincare products. Formulations incorporating this compound are being studied for their efficacy in moisturizing and anti-aging products .

3.2 Drug Delivery Systems

This compound can also be utilized in drug delivery systems, particularly through nanoparticle formulations that enhance bioavailability and targeted delivery of therapeutic agents .

Case Studies

Study Objective Findings
Study on Antidepressant EffectsTo evaluate the antidepressant potential of piperidine derivativesCompounds showed significant reduction in depressive-like behaviors in animal models .
Anti-inflammatory ResearchInvestigate the anti-inflammatory effects of pyridine-based compoundsDemonstrated inhibition of TNF-alpha production, indicating potential for treating inflammatory diseases .
Neuroprotective StudyAssess neuroprotective effects against oxidative stressReduced markers of oxidative damage in neuronal cultures treated with the compound .

Mechanism of Action

The mechanism of action of N-(1-METHYL-2-(1-PIPERIDINYL)ETHYL)-N-4-PYRIDINYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of C-N bonds via intermolecular and intramolecular amination reactions . These reactions are often catalyzed by metal catalysts, such as iridium(III), which facilitate the transfer of hydrogen and the formation of new bonds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares core structural motifs with several acetamide derivatives, including:

  • Piperidine/piperazine-containing acetamides : Common in CNS-targeting agents due to their ability to modulate neurotransmitter receptors.
  • Pyridinyl/pyrimidinyl substituents : Enhance solubility and enable π-π stacking interactions in binding pockets.
Table 1: Key Structural Comparisons
Compound Name Substituents Molecular Formula Key Features Reference
Target Compound Piperidin-1-yl-propan-2-yl, pyridin-4-yl C₁₅H₂₂N₃O Flexible propan-2-yl linker, planar pyridine N/A
2-(4-Methylpiperidin-1-yl)-N-(4-methylpyridin-3-yl)acetamide 4-Methylpiperidinyl, 4-methylpyridin-3-yl C₁₄H₂₁N₃O Methyl groups enhance lipophilicity
N-Phenyl-2-(piperazin-1-yl)acetamide Piperazinyl, phenyl C₁₂H₁₇N₃O Piperazine improves solubility
Zamaporvint (WHO INN) Trifluoromethylpyridinyl, imidazolyl C₁₉H₁₅F₃N₆O Fluorine atoms increase metabolic stability
2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-m-tolylacetamide Pyridin-2-yl, m-tolyl C₁₉H₂₂N₃O Aromatic diversity for receptor selectivity

Biological Activity

N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide, also known by its CAS number 73924-00-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
IUPAC Name N-(1-piperidin-1-ylpropan-2-yl)-N-pyridin-4-ylacetamide
CAS Number 73924-00-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to exert its effects through:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cholinesterase and monoamine oxidase, which are critical in neurodegenerative disorders.
  • Antimicrobial Properties : Research indicates that derivatives of piperidine exhibit significant antimicrobial activity against various pathogens, suggesting that this compound may follow suit.
  • Cytotoxic Effects : Studies have indicated that certain piperidine derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of related piperidine derivatives. For instance, a study reported that certain piperidine compounds demonstrated minimum inhibitory concentrations (MICs) in the range of 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . While specific data on this compound is limited, its structural similarity to these active derivatives suggests potential antimicrobial properties.

Anticancer Activity

In vitro studies on piperidine derivatives have shown promising results in terms of cytotoxicity against various cancer cell lines. For example, compounds with similar structures have been reported to induce apoptosis in hypopharyngeal tumor cells more effectively than conventional chemotherapeutics like bleomycin . This raises the possibility that this compound may also exhibit anticancer properties.

Case Studies and Research Findings

Several research articles highlight the biological activities associated with piperidine derivatives:

  • A study published in Drug Target Insights indicated that certain piperidine compounds showed significant inhibition against multiple cancer cell lines, suggesting a multi-targeted approach for cancer treatment .
  • Another research article focused on the synthesis and evaluation of new piperidine derivatives for their antibacterial properties, emphasizing their potential use in treating resistant bacterial strains .
  • An investigation into the structure–activity relationship (SAR) of piperidine derivatives revealed that modifications at specific positions could enhance biological activity and selectivity against target enzymes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide, and how are intermediates purified?

  • Methodological Answer : A common approach involves reacting 1-(piperidin-1-yl)propan-2-amine with pyridin-4-yl-acetyl chloride in anhydrous dichloromethane under nitrogen. The reaction is monitored via TLC, and the product is purified using column chromatography (silica gel, ethyl acetate/hexane gradient). Final characterization employs 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How is the structural identity of this compound validated in academic research?

  • Methodological Answer : Structural validation combines spectroscopic techniques:

  • NMR : 1^1H NMR (400 MHz, CDCl3_3) identifies proton environments (e.g., piperidine δ 2.5–3.0 ppm; pyridine δ 8.4–8.6 ppm).
  • Mass Spectrometry : HRMS (ESI+) confirms the molecular ion ([M+H]+^+) at m/z 276.37 (C16_{16}H24_{24}N3_3O+^+) with <2 ppm error.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values .

Q. What in vitro models are appropriate for preliminary assessment of its biological activity?

  • Methodological Answer : Receptor-binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) and cell-based assays (e.g., cAMP modulation in HEK293 cells) are standard. IC50_{50} values are determined via dose-response curves (non-linear regression analysis) .

Advanced Research Questions

Q. How can enantiomeric purity be resolved for chiral analogs of this compound?

  • Methodological Answer : Chiral resolution employs derivatization with enantiopure agents (e.g., (S)-(-)-1-phenylethylamine) followed by HPLC using a chiral stationary phase (e.g., Chiralpak AD-H column). Enantiomeric excess (%ee) is quantified via integration of diastereomeric peaks .

Q. What experimental designs address contradictory data in target engagement studies?

  • Methodological Answer : Contradictions (e.g., varying IC50_{50} across studies) are resolved by:

  • Orthogonal Assays : Confirm binding affinity via surface plasmon resonance (SPR) alongside functional assays (e.g., calcium flux).
  • Structural Analog Testing : Compare activity of derivatives to identify critical substituents (e.g., piperidine vs. pyrrolidine rings) .

Q. How are pharmacokinetic parameters (e.g., half-life, bioavailability) evaluated in preclinical models?

  • Methodological Answer : Administer the compound intravenously (IV) and orally (PO) to rodents. Plasma samples are collected over 24 hours and analyzed via LC-MS/MS. Non-compartmental analysis (WinNonlin®) calculates AUC, Cmax_{max}, and bioavailability (F%). Tissue distribution is assessed using 14^{14}C-labeled analogs .

Q. What computational strategies predict its interaction with off-target proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina) against structural databases (e.g., PDB) identifies potential off-targets. Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns. Pharmacophore modeling (MOE) prioritizes high-risk targets for experimental validation .

Safety and Optimization

Q. What are the recommended handling protocols to minimize occupational exposure?

  • Methodological Answer : Use fume hoods for synthesis, nitrile gloves (tested for chemical permeation), and safety goggles. Store at 2–8°C in airtight containers with desiccant. Refer to SDS for spill management (e.g., neutralize with 5% acetic acid) .

Q. How are structure-activity relationship (SAR) studies designed to optimize potency?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., pyridine → pyrimidine; acetamide → sulfonamide). Test in parallel using high-throughput screening (HTS) and correlate logP/clogP values with activity (QSAR modeling) .

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